N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole ring in its structure imparts unique chemical properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The compound N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, also known as N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (cox) enzymes . COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation .
Biochemical Pathways
The compound’s interaction with its targets affects the biochemical pathways involved in inflammation and bacterial cell wall synthesis. By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation . By inhibiting DprE1, it disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .
Pharmacokinetics
Adme prediction studies suggest that benzothiazole derivatives may possess good pharmacokinetic profiles . This implies that the compound could have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability and efficacy.
Result of Action
The compound’s action results in the reduction of inflammation and the inhibition of Mycobacterium tuberculosis growth. In the context of inflammation, the compound’s COX-inhibitory activity leads to a decrease in prostaglandin production, thereby reducing inflammation . In the context of tuberculosis, the compound’s inhibitory effect on DprE1 leads to the disruption of the bacterium’s cell wall synthesis, resulting in the bacterium’s death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves the condensation of 4,6-dimethylbenzothiazole with piperidine-4-carboxylic acid, followed by tosylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve heating under reflux to ensure complete reaction and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Such as 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides.
Thiazole derivatives: Including 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids.
Uniqueness
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide stands out due to its unique combination of the benzothiazole and piperidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-4-6-18(7-5-14)30(27,28)25-10-8-17(9-11-25)21(26)24-22-23-20-16(3)12-15(2)13-19(20)29-22/h4-7,12-13,17H,8-11H2,1-3H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCGKQRRUUVTRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=C(C=C4S3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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